molecular formula C12H12O4 B1300803 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate CAS No. 380336-99-2

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No. B1300803
M. Wt: 220.22 g/mol
InChI Key: ZHAOJSWBZLZTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, is a derivative of cyclopropanecarboxylic acid with a methoxyphenyl group and a formyl group attached to the cyclopropane ring. This structure is related to various compounds that have been studied for their chemical reactivity, molecular structure, and potential applications in polymerization and biological activity.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives was achieved through acylation and amidogen reactions, starting from the corresponding cyclopropanecarboxylic acid . Similarly, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was synthesized and used as an initiator for the cationic polymerization of N-vinylcarbazole, indicating the potential for cyclopropane derivatives to participate in complex chemical reactions .

Molecular Structure Analysis

The molecular structure and properties of cyclopropane derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, HOMO-LUMO, MEP, and NBO analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was determined using IR, single crystal X-ray diffraction, and computational methods, providing insights into the stability and electronic properties of the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives exhibit a range of chemical reactivities. One-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid led to the formation of radical cations or radical zwitterions, which underwent decarboxylation or reacted with hydroxide ions, depending on the pH . Another study showed that 4-methoxy-4-(1-methylethenyl)-2-cyclobutenone derivatives reacted with 2-lithiopropene or α-lithiostyrene to produce eight-membered ring carbocycles, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests that it has potential nonlinear optical properties, which could be valuable in the development of new materials . The reactivity of cyclopropane derivatives in polymerization reactions, as shown by the initiation of N-vinylcarbazole polymerization by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicates their potential application in creating polymers with specific properties .

Scientific Research Applications

  • Scientific Field : Chemical Synthesis
  • Summary of the Application : “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” is a chemical reagent used in various chemical reactions . It’s used in the synthesis of other complex molecules in the field of chemical synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or synthesis process in which “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” is being used. Unfortunately, without more specific information, it’s difficult to provide detailed procedures .
  • Results or Outcomes : The outcomes of using “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” in a chemical reaction would depend on the specific reaction or synthesis process. It’s used as a reagent to facilitate the creation of other complex molecules .

In one study, a compound similar to “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate”, bis (4-formyl-2 methoxy phenyl carbonate), was synthesized using green reagents dimethyl carbonate and vanillin for application as a therapeutic agent . The synthesized compound was identified from the 13 C nuclear magnetic resonance spectra .

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAOJSWBZLZTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352800
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

CAS RN

380336-99-2
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.